molecular formula C18H18O4 B12888720 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran CAS No. 922140-83-8

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

Katalognummer: B12888720
CAS-Nummer: 922140-83-8
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: CXBBWNFDISQLDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of methoxy groups at positions 4 and 6, a methoxyphenyl group at position 3, and a methyl group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxycinnamaldehyde with 4,6-dimethoxy-2-hydroxy-3-methylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at elevated temperatures to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

922140-83-8

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3

InChI-Schlüssel

CXBBWNFDISQLDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.